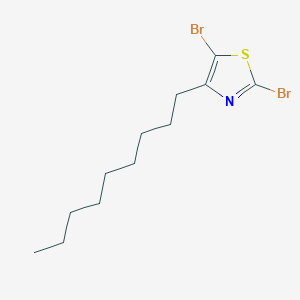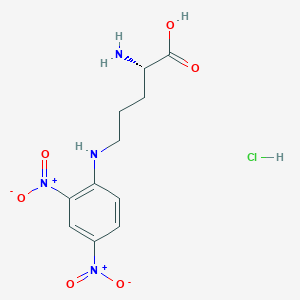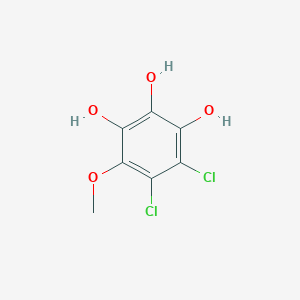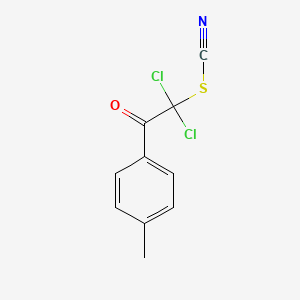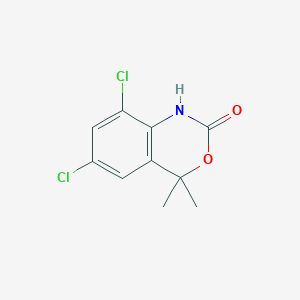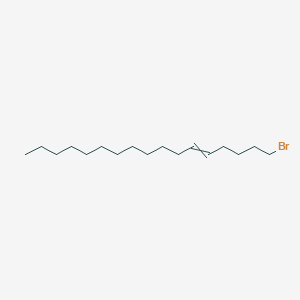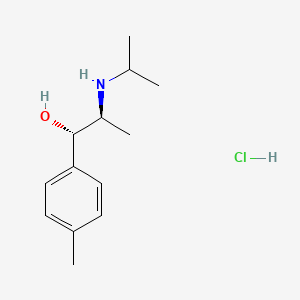
D,L-erythro-4'-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride is a chemical compound with the molecular formula C13H21NO•HCl and a molecular weight of 243.77 g/mol . This compound is known for its ability to block the effects of catecholamines on β-receptors . It is primarily used in research settings, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride typically involves the reaction of 4-methylbenzyl chloride with isopropylamine, followed by the reduction of the resulting imine with sodium borohydride . The final product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reaction of 4-methylbenzyl chloride with isopropylamine, reduction of the imine, and formation of the hydrochloride salt .
化学反応の分析
Types of Reactions
D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), various amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce simpler amines or alcohols .
科学的研究の応用
D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving β-receptors and catecholamine interactions.
Medicine: Investigated for its potential therapeutic effects in conditions related to β-receptor activity.
Industry: Utilized in the production of various chemical intermediates and as a research chemical.
作用機序
The compound exerts its effects by blocking the action of catecholamines on β-receptors. This inhibition prevents the typical physiological responses mediated by these receptors, such as increased heart rate and bronchodilation . The molecular targets involved are primarily the β1 and β2 adrenergic receptors .
類似化合物との比較
Similar Compounds
- 4-Methyl-α-(1-isopropylaminoethyl)benzyl alcohol
- 1-(4’-Methylphenyl)-2-isopropylamino-propanol Hydrochloride
- α-[1-(Isopropylamino)ethyl]-p-Methylbenzyl Alcohol Hydrochloride
Uniqueness
D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride is unique due to its specific stereochemistry and its ability to block β-receptors effectively. This makes it particularly valuable in research settings where precise interactions with β-receptors are studied .
特性
分子式 |
C13H22ClNO |
|---|---|
分子量 |
243.77 g/mol |
IUPAC名 |
(1S,2S)-1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H/t11-,13+;/m0./s1 |
InChIキー |
LZUVVPRORDRHNJ-STEACBGWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]([C@H](C)NC(C)C)O.Cl |
正規SMILES |
CC1=CC=C(C=C1)C(C(C)NC(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)


